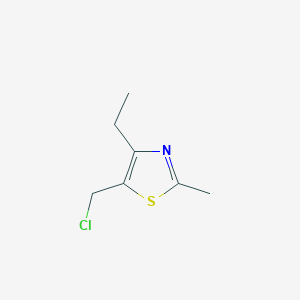
5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole is a heterocyclic organic compound containing sulfur and nitrogen in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole typically involves the reaction of thiacylamide with α-chloro-α-formylethyl acetate, followed by reduction using lithium aluminum hydride, and subsequent halogenation of the resultant 5-hydroxymethylthiazole . Another method involves the reaction of 5-(hydroxymethyl)furfural with p-tosyl benzyl alcohol using sulfuric acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfuric acid, lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile employed.
科学的研究の応用
5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways.
類似化合物との比較
Similar Compounds
5-(Chloromethyl)furfural: Another compound with a chloromethyl group, used in similar applications.
5-(Bromomethyl)furfural: A brominated analogue with similar reactivity.
Uniqueness
5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole is unique due to its thiazole ring structure, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
生物活性
5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this specific compound, drawing on various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a thiazole ring, which contributes to its biological activity. The structure includes:
- Chloromethyl group : Enhances reactivity and potential antibacterial properties.
- Ethyl and methyl groups : Contribute to lipophilicity, influencing the compound's interaction with biological membranes.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Bacillus cereus | 0.23–0.70 mg/mL | 0.47–0.94 mg/mL |
| Escherichia coli | Moderate resistance | - |
| Staphylococcus aureus | Low activity | - |
The compound's effectiveness varies among different bacteria, with Bacillus cereus showing the highest sensitivity .
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer potential. Studies have demonstrated that compounds similar to this compound can inhibit the growth of cancer cell lines.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 6.51 | Induction of G2/M phase arrest |
| HepG2 (Liver Cancer) | 9.6 | Down-regulation of MMP2 and VEGFA |
These findings suggest that thiazole derivatives may interfere with cell cycle progression and modulate key signaling pathways involved in tumor growth.
Structure-Activity Relationship (SAR)
The biological activity of thiazoles is often influenced by their structural features. Research indicates that:
- Electron-withdrawing groups enhance antibacterial activity.
- Lipophilicity plays a crucial role in cellular uptake and efficacy against cancer cells.
A notable example includes the enhancement of anticancer activity through substitution patterns on the phenyl ring of thiazoles, which can significantly alter their potency against specific cancer cell lines .
Case Studies
- Antibacterial Efficacy : A study evaluating various thiazole derivatives found that modifications in the substituents led to improved antibacterial properties against resistant strains .
- Cytotoxicity in Cancer Models : Research involving MCF-7 cells revealed that certain substitutions on the thiazole ring resulted in IC50 values comparable to established chemotherapeutics like 5-Fluorouracil .
特性
IUPAC Name |
5-(chloromethyl)-4-ethyl-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNS/c1-3-6-7(4-8)10-5(2)9-6/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUCVKUDCWVUDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649256 |
Source


|
| Record name | 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119449-92-1 |
Source


|
| Record name | 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













